![molecular formula C17H20ClNO4S2 B3449592 5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide](/img/structure/B3449592.png)
5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide
描述
5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide, also known as CDMEBS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells.
作用机制
5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide inhibits the catalytic activity of CA IX by binding to its active site. CA IX is involved in the regulation of pH in cancer cells, and its inhibition by this compound leads to intracellular acidification and cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by disrupting the formation of invadopodia, which are actin-rich structures that facilitate cell motility and invasion.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and autophagy in cancer cells by activating the AMP-activated protein kinase (AMPK) pathway. It also inhibits the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that regulates the expression of genes involved in angiogenesis and glucose metabolism.
实验室实验的优点和局限性
5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide is a highly specific inhibitor of CA IX and does not affect other carbonic anhydrase isoforms. It has been used in various cancer cell lines and animal models to study the role of CA IX in tumor growth and metastasis. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and potency.
未来方向
There are several future directions for the use of 5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide in cancer research. One potential application is the development of this compound-based prodrugs that can be selectively activated in hypoxic regions of tumors. Another direction is the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of this compound in combination with imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), can provide valuable information on the distribution and pharmacokinetics of the compound in vivo.
科学研究应用
5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide has been extensively used as a tool compound in scientific research to study the role of CA IX in cancer biology. CA IX is a promising target for cancer therapy because of its high expression in hypoxic regions of solid tumors. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by targeting CA IX.
属性
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-4-19(5-2)25(22,23)17-12-16(9-6-13(17)3)24(20,21)15-10-7-14(18)8-11-15/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCSRUHIDXXLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3449512.png)
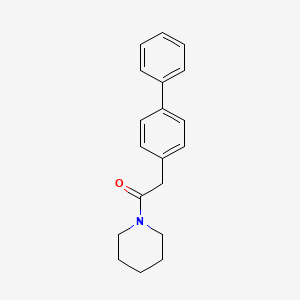

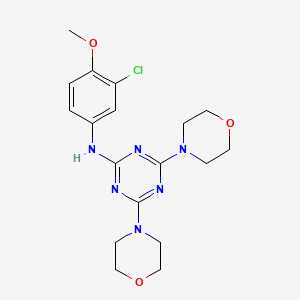
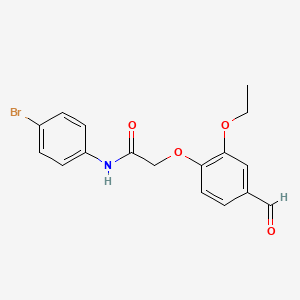
![2-[(2-methoxyphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3449536.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3449544.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3449552.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B3449554.png)

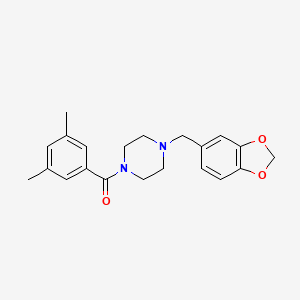
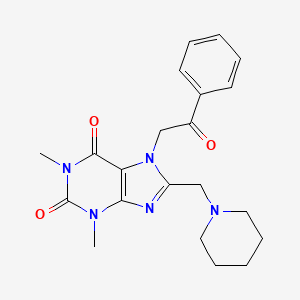
![2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3449586.png)
